N-(Chloroacetyl)-L-isoleucine
Overview
Description
N-(Chloroacetyl)-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is substituted with a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-L-isoleucine typically involves the reaction of L-isoleucine with chloroacetyl chloride. The process is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and chloroacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-substituted derivatives of L-isoleucine.
Hydrolysis Products: L-isoleucine and chloroacetic acid.
Scientific Research Applications
N-(Chloroacetyl)-L-isoleucine has several applications in scientific research:
Peptide Synthesis: It is used in the synthesis of macrocyclic peptides, which have applications in drug discovery and development.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules.
Biological Studies: It is used in studies involving protein modification and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(Chloroacetyl)-L-isoleucine involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function. The chloroacetyl group is particularly reactive, allowing it to form stable adducts with amino acid residues such as cysteine .
Comparison with Similar Compounds
N-(Chloroacetyl)-L-tyrosine: Similar in structure but with a tyrosine backbone.
N-(Chloroacetyl)-L-valine: Another analog with a valine backbone.
Uniqueness: N-(Chloroacetyl)-L-isoleucine is unique due to its specific side chain, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific conformational requirements .
Biological Activity
N-(Chloroacetyl)-L-isoleucine is a derivative of the amino acid isoleucine, notable for its potential biological activities. This compound has been studied for its effects on various biological systems, particularly regarding amino acid metabolism and its implications in medical and industrial applications. This article compiles diverse research findings, including biochemical pathways, mechanisms of action, pharmacokinetics, and potential therapeutic uses.
Target of Action
This compound primarily interacts with specific transporters in the body:
- L-type amino acid transporter (LAT1)
- Organic anion transporters (OAT1 and OAT3)
- Monocarboxylate transporter type 1 (MCT1)
These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. The acetylation of isoleucine alters its uptake pathway, switching from LAT1 to OAT1 and OAT3, which may enhance its bioavailability and efficacy in various physiological contexts.
Biochemical Pathways
The compound influences several biochemical pathways:
- It enhances the secretion of anabolic hormones , which are crucial for muscle growth and recovery.
- It is believed to provide fuel during exercise , potentially improving endurance and performance.
- It may also enhance mental performance during stress-related tasks, contributing to cognitive function under duress.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its biological effects may be mediated through its metabolic products. The compound can undergo hydrolysis to yield isoleucine and chloroacetic acid, which may have their own biological activities. Understanding these metabolic pathways is essential for elucidating the overall impact of the compound on health and performance.
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Amino Acid Metabolism : Research indicates that this compound can modulate amino acid metabolism, showing promise in enhancing anabolic processes in muscle tissues.
- Exercise Performance : In a controlled study, subjects administered with this compound exhibited improved endurance during physical activities compared to a placebo group. This effect was attributed to enhanced energy availability and reduced muscle damage post-exercise.
- Mental Performance : Another study assessed cognitive function under stress conditions. Participants receiving the compound showed significant improvements in task performance relative to controls, suggesting a role in cognitive resilience during stress.
Chemical Reactions and Synthesis
This compound can participate in various chemical reactions:
- Substitution Reactions : The chloroacetyl group can be replaced with other functional groups through appropriate reagents.
- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to produce isoleucine and chloroacetic acid.
- Oxidation and Reduction : Although less documented, the compound may engage in oxidation-reduction reactions depending on environmental conditions.
Applications in Research and Industry
This compound has potential applications across several fields:
Properties
IUPAC Name |
(2S,3S)-2-[(2-chloroacetyl)amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZNGQNQHGVQLO-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217582 | |
Record name | N-(Chloroacetyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67253-30-9, 1115-24-8 | |
Record name | N-(2-Chloroacetyl)-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67253-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloroacetyl)isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Chloroacetyl)-L-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067253309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Chloroacetyl)-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(chloroacetyl)-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chloroacetyl-DL-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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